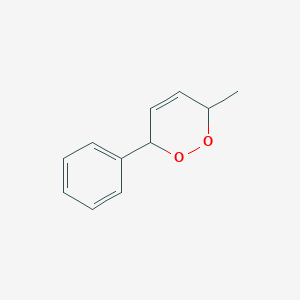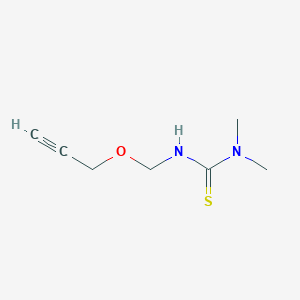![molecular formula C6H10N2S B14415222 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- CAS No. 86051-78-7](/img/structure/B14415222.png)
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is an organic compound belonging to the imidazole family. It is characterized by the presence of a methyl group and a methylthio group attached to the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods
Industrial production of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- typically follows the same synthetic routes as laboratory methods but on a larger scale. The acid-catalyzed methylation of imidazole by methanol is the primary industrial method due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, as an antithyroid agent, it inhibits the synthesis of thyroxine by preventing iodine organification . The compound’s effects are mediated through its binding to enzymes and receptors involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the methylthio group.
Methimazole: An antithyroid agent with a similar mechanism of action.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is unique due to the presence of both a methyl and a methylthio group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
86051-78-7 |
|---|---|
Formule moléculaire |
C6H10N2S |
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
1-methyl-2-(methylsulfanylmethyl)imidazole |
InChI |
InChI=1S/C6H10N2S/c1-8-4-3-7-6(8)5-9-2/h3-4H,5H2,1-2H3 |
Clé InChI |
ALKUAOHBBKTMKP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)

![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)


silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)





